Octyl dibromoacetate

Description

Classification within Haloacetic Acids (HAAs)

Among the numerous classes of DBPs, haloacetic acids (HAAs) are one of the most prevalent by weight. nih.gov HAAs are carboxylic acids where one or more hydrogen atoms on the methyl group of acetic acid are replaced by halogen atoms (e.g., chlorine, bromine). thermofisher.com

The United States Environmental Protection Agency (EPA) regulates a group of five HAAs, collectively known as HAA5. gov.nl.ca This group includes:

Monochloroacetic acid

Dichloroacetic acid

Trichloroacetic acid

Monobromoacetic acid

Dibromoacetic acid

The presence of bromide in the source water can lead to the formation of brominated HAAs when chlorine is used as a disinfectant. nih.gov Concerns have been raised about brominated DBPs as some studies suggest they may be more toxic than their chlorinated counterparts. nih.gov

While "dibromoacetic acid" is a well-known and regulated HAA, "Octyl dibromoacetate" is an ester of this acid. An ester is formed by the reaction of an acid with an alcohol, in this case, octanol (B41247). The formation of haloacetic acid esters during water disinfection is not a widely documented phenomenon in the mainstream scientific literature concerning DBPs.

Environmental Significance as an Emerging Contaminant

The concept of "emerging contaminants" refers to substances that are not currently regulated but have been detected in the environment and may pose a potential risk to human health or ecosystems. epa.gov These can include pharmaceuticals, personal care products, industrial chemicals, and newly identified DBPs. nih.gov

A substance is typically considered an emerging contaminant if it meets certain criteria:

It is not commonly monitored in the environment.

There is a lack of comprehensive data on its potential health effects.

It has the potential for widespread occurrence.

Extensive searches of scientific databases and environmental agency reports did not yield any information to classify "this compound" as an emerging contaminant in the context of drinking water disinfection. The focus of current research on emerging DBPs is on other classes of compounds, such as iodo-acids, haloamides, and nitrosamines.

Detailed Research Findings

A thorough review of scientific literature did not identify any studies focused on the occurrence, formation, or toxicological assessment of "this compound" as a disinfection byproduct. Research on HAAs as DBPs primarily concentrates on the free acidic forms, as these are the compounds typically identified in treated drinking water.

The following table provides a summary of the regulated HAA5 compounds, which are chemically related to the "dibromoacetate" portion of "this compound."

| Compound Name | Chemical Formula | Regulated Group |

| Monochloroacetic Acid | C₂H₃ClO₂ | HAA5 |

| Dichloroacetic Acid | C₂H₂Cl₂O₂ | HAA5 |

| Trichloroacetic Acid | C₂HCl₃O₂ | HAA5 |

| Monobromoacetic Acid | C₂H₃BrO₂ | HAA5 |

| Dibromoacetic Acid | C₂H₂Br₂O₂ | HAA5 |

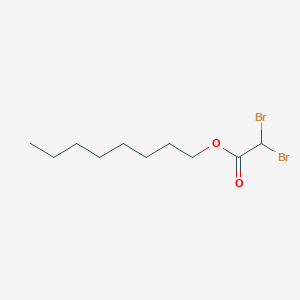

Structure

2D Structure

3D Structure

Properties

CAS No. |

59956-59-1 |

|---|---|

Molecular Formula |

C10H18Br2O2 |

Molecular Weight |

330.06 g/mol |

IUPAC Name |

octyl 2,2-dibromoacetate |

InChI |

InChI=1S/C10H18Br2O2/c1-2-3-4-5-6-7-8-14-10(13)9(11)12/h9H,2-8H2,1H3 |

InChI Key |

PESCLDVPROZKIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C(Br)Br |

Origin of Product |

United States |

Environmental Formation Mechanisms of Octyl Dibromoacetate

Catalytic and Abiotic Mechanisms of Formation

The environmental presence of octyl dibromoacetate is predicated on the convergence of specific precursors and reaction conditions. Its formation is not reported as a naturally occurring biological process but rather as a consequence of abiotic and potentially catalyzed chemical reactions involving its constituent parts: dibromoacetic acid and 1-octanol. The primary pathways for the environmental emergence of this compound can be understood by examining the formation of its acid precursor followed by the principles of esterification.

Dibromoacetic acid (DBA) is not known to occur naturally. researchgate.net Its presence in the environment is primarily as a disinfection byproduct (DBP) in drinking water. researchgate.netresearchgate.net The formation of DBA occurs when water sources containing natural organic matter and bromide ions are treated with disinfectants such as chlorine or ozone. researchgate.netresearchgate.net This abiotic process, while not "natural" in the strictest sense, is a significant environmental pathway for the generation of the haloacetic acid precursor to this compound.

The subsequent formation of this compound from dibromoacetic acid and 1-octanol would proceed via esterification. In industrial synthesis, esters are commonly formed through the Fischer-Speier esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.comjove.comchemguide.co.uk This reaction is reversible, with the forward reaction being the esterification and the reverse being hydrolysis. chemguide.co.ukyoutube.com

Catalytic Formation:

The esterification of a carboxylic acid with an alcohol is typically a slow reaction that is accelerated by the presence of a catalyst. chemguide.co.uk In laboratory and industrial settings, strong acids like sulfuric acid or hydrochloric acid are commonly employed as catalysts. jove.comchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org

While direct studies on the catalytic environmental formation of this compound are not prevalent in the reviewed literature, the principles of catalysis can be applied to hypothetical environmental scenarios. Naturally occurring acidic conditions or the presence of acidic catalysts in the environment, such as certain clay minerals (aluminosilicates), could potentially facilitate the esterification of dibromoacetic acid with any available 1-octanol. Research on the esterification of acetic acid with n-octanol has demonstrated the effectiveness of solid acid catalysts like Amberlyst 15, a cation exchange resin, in driving the reaction. asianpubs.org This suggests that similar catalytic surfaces in the environment could play a role in the formation of this compound.

The following table summarizes catalysts commonly used for the synthesis of similar esters, which could have environmental analogs.

| Catalyst Type | Example | Role in Esterification |

| Brønsted Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic acid | Protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack. researchgate.netmasterorganicchemistry.comjove.com |

| Solid Acid Catalysts | Ion-exchange resins (e.g., Amberlyst 15), Zeolites, Acidic Clays | Provide acidic sites for catalysis while being easily separable from the reaction mixture. asianpubs.org |

| Lewis Acids | Not typically used for simple esterification but can play a role in other ester synthesis methods. | Activate the carboxylic acid or alcohol. |

Abiotic, Non-Catalytic Formation:

In the absence of a catalyst, the direct esterification of a carboxylic acid with an alcohol is a slow and reversible process. chemguide.co.uk The reaction can proceed abiotically, but the rate to reach equilibrium would be significantly lower. For the abiotic formation of this compound to occur in the environment, dibromoacetic acid and 1-octanol would need to be present in the same location under conditions that could favor the formation of the ester. The continuous removal of water, a byproduct of the reaction, would be necessary to drive the equilibrium towards the formation of the ester. jove.comyoutube.com

The hydrolysis of esters, the reverse reaction of esterification, is a significant abiotic degradation pathway for ester compounds in the environment. researchgate.net This process involves the reaction of the ester with water to form the corresponding carboxylic acid and alcohol. Therefore, any abiotically formed this compound would be subject to hydrolysis, and its persistence in the environment would depend on the balance between its formation and degradation rates.

The formation of haloacetic acid methyl esters is a known derivatization technique used for their analysis in water samples, which is achieved through acidic methanol (B129727) esterification. nih.govthermofisher.com This highlights that under appropriate acidic conditions and in the presence of an alcohol, haloacetic acids can be readily converted to their corresponding esters.

Environmental Occurrence and Distribution of Octyl Dibromoacetate

Detection in Drinking Water Treatment Systems and Distribution Networks

Dibromoacetic acid is frequently detected in chlorinated drinking water. ewg.org It is one of the five most common haloacetic acids (HAA5) that are regulated in drinking water in many jurisdictions. epa.govnh.gov The formation of DBA can occur at various stages of the water treatment process.

Studies have shown that haloacetic acids are rapidly formed during pre-chlorination. nih.goviarc.fr Their concentrations can fluctuate throughout the treatment train. For instance, while sand filtration and ozonation may not significantly increase HAA concentrations, granular activated carbon filtration can lead to a notable decrease. nih.goviarc.fr However, re-formation can occur during final post-chlorination before the water enters the distribution system. nih.goviarc.fr

Concentrations of DBA in finished drinking water and distribution systems vary widely depending on the source water quality and treatment methods. In a nationwide study in the USA, DBA concentrations in finished water were found to range up to 18 µg/L, with estimates in distribution systems reaching up to 22 µg/L. nih.gov Another US-based dataset indicated mean concentrations of DBA in groundwater and surface water distribution systems to be 0.91 µg/L and 0.96 µg/L, respectively. nih.goviarc.fr In a Canadian survey, water treated with chlorination showed DBA concentrations ranging from 12 to 38.7 µg/L. iarc.fr

Table 1: Concentration of Dibromoacetic Acid in Drinking Water Systems

Location/Study Water Type Concentration Range (µg/L) Mean Concentration (µg/L) Notes USA Nationwide Study (Weinberg et al., 2002) Finished Water Up to 18 - nh.gov USA Nationwide Study (Weinberg et al., 2002) Distribution System Up to 22 - nh.gov USA (EPA, 2005) Groundwater Distribution <1.0 - 12.85 0.91 [1, 2] USA (EPA, 2005) Surface Water Distribution <1.0 - 11.77 0.96 [1, 2] Barcelona, Spain (Cancho et al., 1999) Pre-chlorinated Water 3.1 - 10 5.6 [1, 2] Barcelona, Spain (Cancho et al., 1999) Post-chlorinated Water 2.1 - 5.7 3.7 [1, 2] Canadian Facilities (Williams et al., 1997) Chlorinated Water 12 - 38.7 - epa.gov Finnish Waterworks (Nissinen et al., 2002) Treated Surface Water 1.3 - 27 - nih.gov

Presence in Wastewater Treatment Plant Effluents

Wastewater treatment plants (WWTPs) are another significant point of entry for disinfection byproducts into the environment. The disinfection of wastewater effluent, often with chlorine, before discharge can lead to the formation of DBA. One study measured a mean concentration of 0.4 µg/L of dibromoacetic acid in the Santa Ana River in the USA, downstream from a discharge point for highly treated municipal wastewater effluent. iarc.fr Another study detected DBA at concentrations up to 0.4 µg/L in wetlands that receive tertiary-treated sewage effluent. nih.gov

Occurrence in Natural Aquatic Systems (Surface Water, Groundwater, Sediment)

Once discharged, DBA can be found in various natural aquatic environments. Its fate and transport are governed by processes such as sorption to sediment and particles, as well as potential degradation. nih.gov

Surface Water: Dibromoacetic acid has been detected in surface waters, often as a result of discharges from wastewater treatment plants or runoff from areas where disinfection is practiced. iarc.fr A study across several European countries found a mean DBA concentration of 6.95 µg/L in post-treatment surface water. iarc.fr

Groundwater: The presence of DBA in groundwater is also documented, though often at lower concentrations compared to surface water due to the natural filtration capacity of soil and rock. nh.gov The same European study reported a mean concentration of 3.0 µg/L in post-treatment groundwater. iarc.fr Data from the USA also confirms the presence of DBA in groundwater distribution systems, with a mean concentration of 0.82 µg/L. who.int

Sediment: Information on the occurrence of octyl dibromoacetate or its precursor, dibromoacetic acid, in sediments is less common in the readily available literature. However, the general behavior of organic micropollutants suggests that some portion of DBA could partition to sediment, though its high solubility in water may limit this process.

Table 2: Concentration of Dibromoacetic Acid in Wastewater and Natural Waters

Location/Study Water Type Concentration Range (µg/L) Mean Concentration (µg/L) Source Santa Ana River, USA (Ding et al., 1999) River downstream of WWTP - 0.4 epa.gov Tres Rios Wetlands, USA (Rostad et al., 2000) Wetlands receiving WWTP effluent Not Detected - 0.4 - metrohm.com European Study (Palacios et al., 2000) Post-treatment Surface Water Not Detected - 29.6 6.95 epa.gov European Study (Palacios et al., 2000) Post-treatment Groundwater Not Detected - 7 3.0 epa.gov USA (US EPA, 2000) Groundwater Distribution System - 0.82 nih.gov USA (US EPA, 2000) Surface Water Distribution System - 1.09 nih.gov

Analytical Challenges in Environmental Monitoring and Surveillance

The analysis of haloacetic acids like DBA in environmental matrices presents several challenges, which has led to the use of derivatization techniques to form compounds like this compound.

Haloacetic acids are polar and non-volatile, making them unsuitable for direct analysis by gas chromatography (GC), a common and sensitive analytical technique. metrohm.comturkchem.net To overcome this, a derivatization step is required to convert the HAAs into more volatile and less polar forms, such as their methyl or octyl esters. nih.govnih.govsci-hub.se The formation of this compound from dibromoacetic acid using n-octanol is one such derivatization strategy. nih.govsci-hub.seresearchgate.net

However, the derivatization process itself can be a source of analytical challenges:

Time-Consuming and Labor-Intensive: Methods like the US EPA Method 552.2 and 552.3 involve multiple extraction and derivatization steps, which can be laborious and time-consuming. thermofisher.comrsc.org

Use of Hazardous Reagents: Some derivatization procedures may use hazardous chemicals. diva-portal.org The use of n-octanol is considered a relatively non-toxic alternative. sci-hub.se

Potential for Bias: The sample preservation and derivatization steps can sometimes introduce bias into the results. For example, the preservative used in some EPA methods has been documented to cause a positive bias in HAA concentrations. rsc.org

Incomplete Reactions and Byproducts: The derivatization reaction may not be complete, or it may produce unwanted byproducts, complicating the accurate quantification of the target analyte. jfda-online.com

Degradation of Derivatives: Some HAA derivatives, like certain methyl esters, may degrade during analysis, potentially leading to inaccurate results. diva-portal.org

To address these challenges, alternative methods are continuously being developed. These include techniques like ion chromatography coupled with mass spectrometry (IC-MS/MS), which can detect HAAs directly without derivatization, offering a faster and more streamlined analytical approach. metrohm.comturkchem.netthermofisher.com

Environmental Fate and Transport of Octyl Dibromoacetate

Adsorption and Desorption Processes in Aquatic and Terrestrial Systems

The movement and bioavailability of Octyl dibromoacetate in the environment are significantly influenced by its tendency to adsorb to solid phases, a process governed by its physicochemical properties and the characteristics of the surrounding medium. enviro.wikiaip.org As a hydrophobic organic compound (HOC), owing to its long octyl chain, this compound is expected to exhibit significant partitioning from the aqueous phase to organic matter in soils and sediments. enviro.wiki

Sorption to Sediments and Suspended Particulate Matter

In aquatic environments, this compound is likely to associate with suspended particulate matter and bed sediments. This sorption is primarily a partitioning process into the organic carbon fraction of these solids. iwaponline.com The strength of this association is described by the sediment-water partition coefficient (Kd), which is often normalized for the organic carbon content to yield the organic carbon-normalized sorption coefficient (Koc). aip.org For HOCs, sorption is a key process that reduces their concentration in the water column, thereby decreasing their mobility and bioavailability. enviro.wiki The sorption process can be reversible, with desorption allowing the compound to re-enter the aqueous phase, although this process can be slow, leading to the long-term persistence of the compound in sediments. aip.org

Influence of Organic Carbon Content

The organic carbon content of soil and sediment is a primary determinant of the extent of sorption for nonpolar organic compounds like this compound. enviro.wikinih.gov Soils and sediments with higher organic carbon content will exhibit a greater capacity to adsorb the compound from the water. enviro.wiki This relationship is founded on the principle of "like dissolves like," where the nonpolar octyl group of the molecule has a high affinity for the nonpolar organic matter in the solid phase. enviro.wiki The sorption of HOCs to soil organic matter is generally considered the dominant sorption mechanism in systems where the organic carbon fraction is greater than 0.1%. iwaponline.com The nature of the organic matter also plays a role; for instance, thermally altered carbonaceous materials like soot and charcoal can be particularly strong sorbents. enviro.wiki

To illustrate the expected sorption behavior of this compound, the following table presents Koc values for structurally related compounds.

Table 1: Organic Carbon-Normalized Sorption Coefficients (Koc) for Compounds Structurally Similar to this compound

| Compound | Log Koc (L/kg) |

|---|---|

| Di-n-octyl phthalate | 5.31 |

| Bromobenzene | 2.99 |

| Dibromoethane | 1.83 |

| Octylphenol | 4.20 |

This table is illustrative and provides a range of expected sorption behaviors based on similar chemical structures. Actual values for this compound may vary.

Volatilization Dynamics at Air-Water Interfaces

Volatilization is a significant transport process for many organic compounds, governing their transfer from surface water to the atmosphere. udel.eduepa.gov This process is controlled by the compound's Henry's Law constant (H), which represents the partitioning of a chemical between air and water at equilibrium. acs.orgacs.org The Henry's Law constant is a function of the compound's vapor pressure and water solubility. epa.gov

The following table provides Henry's Law constants for some analogous compounds to frame the potential volatility of this compound.

Table 2: Henry's Law Constants for Structurally Related Compounds

| Compound | Henry's Law Constant (Pa m³/mol) |

|---|---|

| Di-n-octyl phthalate | 0.012 |

| Bromobenzene | 200 |

| 1,2-Dibromoethane | 73 |

| Naphthalene | 42 |

This table is for illustrative purposes. The actual Henry's Law constant for this compound will depend on its specific vapor pressure and water solubility.

Aqueous Phase Transport and Dispersion

Once dissolved in water, the movement of this compound is governed by the combined effects of advection, dispersion, and diffusion. enviro.wiki

Hydrodynamic Dispersion and Advection

Advection is the transport of a solute with the bulk flow of water. enviro.wiki In a river or groundwater, the primary movement of dissolved this compound would be along the direction of water flow. mit.edu However, its velocity will be slower than that of the water itself due to sorption to sediments and organic matter, a process known as retardation. inflibnet.ac.in

Hydrodynamic dispersion refers to the spreading of the solute from the path of average advective flow. enviro.wiki This spreading is caused by mechanical mixing and molecular diffusion. enviro.wiki Mechanical dispersion arises from velocity variations at different scales, such as within a single pore, between pores of different sizes, and due to tortuous flow paths through the porous medium of soil or sediment. enviro.wikiinflibnet.ac.in This process leads to the dilution of the contaminant plume over time and distance. enviro.wiki

Diffusion Across Environmental Interfaces

Molecular diffusion is the movement of a substance from an area of higher concentration to one of lower concentration due to the random thermal motion of molecules. researchgate.net This process is particularly important for the transport of this compound across environmental interfaces where bulk flow is minimal. mdpi.com For example, diffusion will govern the movement of the compound from the water column into the porewater of bed sediments and its subsequent penetration into deeper sediment layers. nih.gov Similarly, diffusion across the air-water interface is a key component of the volatilization process. acs.org The rate of diffusion is influenced by the molecular size of the compound, temperature, and the viscosity of the medium. researchgate.net

Sediment-Water Exchange and Burial Dynamics

There is no available information in scientific literature regarding the sediment-water exchange processes or burial dynamics of this compound. Research on how this specific compound partitions between sediment and the overlying water column, its rate of deposition and burial in sediments, or its potential for resuspension and transport is currently absent.

Influence of Environmental Parameters on Fate Processes (e.g., pH, Temperature, Ionic Strength)

Similarly, no studies have been published that detail the influence of environmental parameters such as pH, temperature, and ionic strength on the fate and transport processes of this compound. While it is known that these factors can significantly impact the degradation rates and mobility of other organic compounds, specific data for this compound is not available. For example, studies on other brominated organic compounds have shown that degradation can be pH and temperature-dependent, but this cannot be directly extrapolated to this compound without specific research.

Transformation Pathways and Product Identification

Biological Transformation Mechanisms

Biological transformation, or biodegradation, is a critical pathway for the breakdown of organic compounds in the environment. This process is mediated by microorganisms that utilize the compounds for their metabolic processes.

The biodegradation of halogenated compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. purdue.edu In aerobic pathways, microorganisms often use oxygenases to initiate the degradation process, leading to the cleavage of aromatic rings and the breakdown of aliphatic chains. mdpi.com Anaerobic biodegradation, on the other hand, often involves reductive processes where the halogenated compound acts as an electron acceptor. purdue.eduamazonaws.com For many halogenated compounds, a sequential anaerobic-aerobic process can be highly effective, where initial dehalogenation occurs under anaerobic conditions, followed by the aerobic degradation of the resulting non-halogenated intermediates. nih.gov

Biodegradation is a key process in the breakdown of organic substances by microbial enzymes. purdue.edu The ultimate products of complete biodegradation are typically carbon dioxide and methane. purdue.edu

Research on haloacetic acids (HAAs), which are structurally related to the acetate (B1210297) portion of octyl dibromoacetate, has identified several bacterial strains capable of their degradation. Enrichment cultures from drinking water systems have yielded isolates from the phylum Proteobacteria, including Afipia spp. and Methylobacterium sp., that can degrade various HAAs. youtube.com These bacteria were successfully enriched from biofilm samples, indicating their environmental relevance. youtube.com

Studies have shown that Afipia spp. are common in drinking water distribution systems and are suitable model organisms for studying the biodegradation of HAAs. chemrxiv.org Ten different bacterial isolates, including several Afipia species, were all capable of biodegrading monohalogenated acetic acids. researchgate.net A microbial consortium of bacteria and fungi isolated from various environmental samples, including activated sludge and compost, has also demonstrated the ability to degrade plastic films, showcasing the broad degradative capabilities of microbial communities. nih.gov

Below is a table summarizing the HAA degradation capabilities of selected bacterial isolates.

| Bacterial Isolate | Degraded Haloacetic Acids | Source of Isolation |

| Methylobacterium fujisawaense strain PAWDI | Monochloroacetic acid (MCAA), Dichloroacetic acid (DCAA) | Drinking Water System |

| Afipia felis strain EMD2 | MCAA, DCAA, Monobromoacetic acid (MBAA), Monoiodoacetic acid (MIAA), Tribromoacetic acid (TBAA), Trichloroacetic acid (TCAA), Dibromoacetic acid (DBAA) | Drinking Water System |

| Various Afipia spp. | MCAA, MBAA, MIAA, DCAA, TBAA, TCAA, DBAA | Drinking Water System |

This table is generated based on data from related haloacetic acid studies and serves as a proxy for the potential biodegradation of the acetate moiety of this compound.

The key enzymes involved in the biodegradation of halogenated compounds are dehalogenases. bue.edu.eguniba.sk These enzymes catalyze the cleavage of carbon-halogen bonds, which is often the initial and rate-limiting step in the degradation pathway. bue.edu.eguniba.sk Haloacetate dehalogenases, a specific type of hydrolase, act on haloacetates to produce a glycolate (B3277807) and a halide. youtube.com

Dehalogenation can proceed through several mechanisms, including hydrolytic and reductive dehalogenation. navy.milsnu.ac.kr Hydrolytic dehalogenases replace a halogen with a hydroxyl group from water. youtube.com 2-haloacid dehalogenases are a well-studied family of these enzymes that convert 2-haloacids into their corresponding 2-hydroxy acids. bue.edu.eguniba.sk The enzymatic reaction mechanism often involves a nucleophilic attack on the carbon atom bearing the halogen. youtube.comsnu.ac.kr

The table below outlines different types of dehalogenase enzymes and their functions.

| Dehalogenase Type | Reaction Catalyzed | Example Substrates |

| Haloacetate dehalogenase | Cleavage of carbon-halide bonds in haloacetates | Fluoroacetate, Chloroacetate |

| L-2-haloacid dehalogenase | Dehalogenation of L-2-haloalkanoic acids | L-2-chloropropionic acid |

| D-2-haloacid dehalogenase | Dehalogenation of D-2-haloalkanoic acids | D-2-chloropropionic acid |

| Haloalkane dehalogenase | Cleavage of carbon-halogen bonds in haloalkanes | 1,2-dichloroethane |

This table provides a general overview of dehalogenase enzymes that are relevant to the degradation of halogenated organic compounds.

Biofilms are complex microbial communities embedded in a self-produced matrix of extracellular polymeric substances. nih.gov These structures can enhance the biodegradation of pollutants by concentrating microbial populations and enzymes. The formation and activity of biofilms are often regulated by quorum sensing, a cell-to-cell communication mechanism. nih.gov The transfer of genetic elements, such as those conferring antibiotic resistance, has been observed to be enhanced within biofilms, suggesting that these environments can foster the dissemination of genes involved in degradation pathways. Given that HAA-degrading bacteria have been successfully enriched from biofilm samples, it is likely that biofilms play a significant role in the transformation of haloacetates in aquatic environments. youtube.com

Microbial Biodegradation Pathways (Aerobic and Anaerobic)

Abiotic Transformation Mechanisms

Abiotic transformation processes are chemical reactions that occur without the direct involvement of microorganisms. navy.mil These reactions, such as hydrolysis and photolysis, can be significant degradation pathways for organic compounds in the environment.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For an ester like this compound, hydrolysis would involve the cleavage of the ester bond, yielding octanol (B41247) and dibromoacetic acid. This reaction can be catalyzed by acids or bases.

The kinetics of ester hydrolysis have been extensively studied for various esters. For example, the hydrolysis of ethyl acetate can follow second-order kinetics when reacting with a base like sodium hydroxide. bue.edu.eg The rate of this reaction is dependent on factors such as temperature, concentration of reactants, and flow rate in a reactor system. bue.edu.eg The acid-catalyzed hydrolysis of esters like ethyl acetate and methyl acetate is often found to follow first-order kinetics. youtube.comyoutube.com

While specific hydrolysis kinetic data for this compound are not available, the general principles of ester hydrolysis suggest that it will be susceptible to this transformation pathway. The presence of two bromine atoms on the acetate moiety may influence the rate of hydrolysis due to electronic effects. The table below presents generalized kinetic parameters for the hydrolysis of related esters.

| Ester | Reaction Conditions | Kinetic Order | Rate Determining Factors |

| Ethyl acetate | Acid-catalyzed | First-order | Temperature, Acid Concentration |

| Ethyl acetate | Base-catalyzed (saponification) | Second-order | Temperature, Reactant Concentrations, Flow Rate |

| Methyl lactate | Uncatalyzed/Autocatalyzed | Complex (multiple stages) | Temperature, Initial Lactate Concentration |

This table is based on kinetic studies of other esters and provides an expected framework for the hydrolysis of this compound.

Photolytic Degradation under Natural and Simulated Sunlight

No studies detailing the photolytic degradation of this compound under natural or simulated sunlight were identified. Research in this area would typically investigate the compound's rate of degradation when exposed to environmentally relevant light wavelengths, calculate its environmental half-life, and identify the factors influencing its breakdown, such as the presence of dissolved organic matter or other photosensitizers. Without such studies, the persistence of this compound in sunlit aquatic environments remains uncharacterized.

Reductive Dehalogenation Processes

Information regarding the reductive dehalogenation of this compound is not present in the reviewed literature. This process is a critical degradation pathway for many halogenated compounds, particularly in anaerobic environments. Such research would involve studying the reaction of this compound with reducing agents (e.g., zero-valent metals) to understand the mechanism and rate of bromine atom removal from the molecule and to identify the resulting dehalogenated products.

Chemical Oxidation Reactions

No specific data exists on the chemical oxidation of this compound. This area of study would focus on the compound's reactivity with common environmental oxidants or those used in water treatment processes, such as hydroxyl radicals, ozone, or permanganate. The kinetics of these reactions and the identification of oxidation byproducts are crucial for assessing its fate during chemical remediation or advanced oxidation processes, but this information is currently unavailable.

Identification and Characterization of Transformation Products

The absence of studies on the degradation pathways of this compound means that no transformation products have been identified or characterized.

Analytical Approaches for Metabolite Profiling

While general analytical methods for identifying unknown metabolites and degradation products are well-established, no documents were found that apply these techniques to this compound. Typically, a workflow for metabolite profiling would involve separating potential transformation products from an environmental or laboratory sample using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). These separation techniques are often coupled with mass spectrometry (MS) to determine the molecular weight and structure of the unknown compounds. A 2023 study on haloacetic acids (HAAs) mentions the derivatization of dibromoacetic acid into an octyl acetate complex for analysis via GC-MS, confirming that this analytical approach is suitable for related compounds. However, no specific application of this or other metabolite profiling approaches to the transformation products of this compound has been documented.

Table 1: General Analytical Techniques for Metabolite Profiling

| Technique | Description | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds, which are then ionized and identified based on their mass-to-charge ratio. | Suitable for identifying volatile degradation products. Derivatization may be required for less volatile compounds. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase, making it suitable for a wide range of polar and non-polar molecules. Provides molecular weight and structural information. | A versatile and powerful tool for identifying a broad spectrum of unknown transformation products in aqueous samples. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of compounds. | Used to confirm the precise structure of transformation products after they have been isolated and purified. |

This table represents common analytical methods and does not reflect data from specific studies on this compound.

Ecotoxicological Investigations of Octyl Dibromoacetate

Molecular and Cellular Mechanisms of Ecotoxicity

Cellular Apoptosis and Necrosis Pathways

The induction of programmed cell death (apoptosis) and uncontrolled cell death (necrosis) are critical mechanisms of toxicity for many chemical contaminants. While direct studies on Octyl dibromoacetate are not available, research on its primary potential metabolite, dibromoacetic acid (DBA), provides significant insights into the likely cellular pathways affected.

DBA, a known disinfection byproduct found in drinking water, has been shown to induce apoptosis in murine T-cells. nih.gov The mechanism for this action involves a mitochondria-dependent pathway. nih.gov Exposure to DBA leads to a decrease in the mitochondrial transmembrane potential, a key event that precedes the activation of caspases, which are enzymes that execute the apoptotic process. nih.gov Specifically, the expression of cleaved caspase-3, a central executioner caspase, is upregulated following DBA exposure. nih.gov

Furthermore, DBA activates mitogen-activated protein kinase (MAPK) signaling cascades, including p38, ERK1/2, and JNK1/2. nih.gov These pathways are crucial in regulating cellular responses to environmental stresses. The activation of these kinases and their downstream transcription factors, such as ATF-2 and Elk-1, suggests a multi-faceted cellular response to DBA-induced stress, ultimately culminating in programmed cell death. nih.gov In contrast to the organized process of apoptosis, necrosis is a more chaotic form of cell death resulting from acute injury, characterized by cell swelling and rupture, which triggers an inflammatory response. ptglab.comyoutube.com The balance between apoptosis and necrosis is often dependent on the severity and duration of the toxicant exposure. ptglab.com

| Cellular Pathway | Key Event | Description |

|---|---|---|

| Mitochondrial Pathway | Decrease in Mitochondrial Trans-membrane Potential | An early event in apoptosis, indicating mitochondrial dysfunction and leading to the release of pro-apoptotic factors. |

| Caspase Activation | Upregulation of Cleaved Caspase-3 | Activation of a key "executioner" enzyme that dismantles the cell in a controlled manner. |

| MAPK Signaling | Phosphorylation of p38 | Activation of stress-response signaling cascades that can modulate apoptosis. |

| Phosphorylation of ERK1/2 | ||

| Phosphorylation of JNK1/2 | ||

| Gene Expression | Upregulation of ATF-2 and Elk-1 mRNA | Activation of transcription factors downstream of the MAPK pathway, influencing the expression of genes involved in cell death. |

Bioaccumulation and Biotransformation in Non-Mammalian Organisms

Bioaccumulation is the process by which a chemical substance is absorbed by an organism at a rate greater than that at which the substance is lost. The potential for this compound to bioaccumulate is influenced by its physicochemical properties and its susceptibility to biotransformation.

As an ester, this compound is expected to be more lipophilic (fat-loving) than its acidic counterpart, DBA. This higher lipophilicity, indicated by a higher octanol-water partition coefficient (log Kow), would typically suggest a greater potential to accumulate in the fatty tissues of organisms. gdut.edu.cn However, ester linkages are susceptible to hydrolysis by esterase enzymes, which are common in aquatic organisms. It is therefore highly probable that this compound would be rapidly biotransformed via hydrolysis into dibromoacetic acid and 1-octanol.

Studies on DBA indicate that it does not exhibit evidence of bioaccumulation. who.int It is not particularly lipophilic at physiological pH and appears to be rapidly metabolized and excreted. who.intnih.gov Therefore, while the parent ester might be taken up by an organism, its rapid breakdown would prevent significant accumulation. The primary biotransformation pathway for many brominated organic compounds in biota involves reductive debromination, where bromine atoms are sequentially removed. researchgate.net Following hydrolysis, DBA is likely metabolized to glyoxylic acid, which can then enter common metabolic pathways. nih.gov

| Compound | Structure Type | Estimated Log Kow | Biotransformation Pathway | Bioaccumulation Potential |

|---|---|---|---|---|

| This compound | Ester | High (Lipophilic) | Rapid hydrolysis to DBA and 1-octanol | Low (due to rapid biotransformation) |

| Dibromoacetic acid (DBA) | Carboxylic Acid | 1.22 (Low Lipophilicity) nih.gov | Metabolism to glyoxylic acid nih.gov | Very Low who.int |

Predictive Ecotoxicology: Quantitative Structure-Activity Relationships (QSARs)

Quantitative Structure-Activity Relationships (QSARs) are computational models that predict the biological activity or toxicity of a chemical based on its molecular structure. uninsubria.itceur-ws.org In the absence of experimental data for this compound, QSARs provide a valuable tool for estimating its potential ecotoxicity. libretexts.orgecetoc.org

For a halogenated ester like this compound, several types of molecular descriptors would be crucial for building a predictive QSAR model:

Hydrophobicity Descriptors: The octanol-water partition coefficient (log Kow) is fundamental for predicting bioaccumulation and baseline toxicity. researchgate.net

Electronic Descriptors: These describe the distribution of electrons in the molecule and are critical for predicting reactivity. For halogenated compounds, descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) can indicate susceptibility to nucleophilic attack, a common toxic mechanism. nih.gov

Steric/Topological Descriptors: These describe the size and shape of the molecule, which influence how it interacts with biological receptors.

QSAR models have been successfully developed for predicting the aquatic toxicity of various esters and halogenated compounds. nih.govresearchgate.net These models establish a mathematical relationship between the calculated descriptors and observed toxicity endpoints (e.g., LC50 in fish). By inputting the calculated descriptors for this compound into such a model, a prediction of its toxicity can be generated, aiding in hazard assessment and prioritizing chemicals for future testing. uninsubria.it

| Compound | log Kow | Molecular Weight (g/mol) | Toxicity Endpoint (e.g., Mutagenicity) |

|---|---|---|---|

| Monochloroacetic acid | 0.29 | 94.50 | Positive |

| Dichloroacetic acid | 0.92 | 128.94 | Positive |

| Trichloroacetic acid | 1.33 | 163.38 | Positive |

| Monobromoacetic acid | 0.59 | 138.95 | Positive |

| Dibromoacetic acid | 1.22 | 217.84 | Positive |

Mixture Toxicity and Interactive Effects with Co-occurring Contaminants

In the environment, organisms are rarely exposed to single chemicals. Instead, they encounter complex mixtures where the combined toxic effect can differ from that of the individual components. ufz.de If this compound were formed as a byproduct of water disinfection, it would co-occur with a suite of other disinfection byproducts (DBPs), including various trihalomethanes (THMs) and other haloacetic acids (HAAs). nih.govnih.gov

The toxicity of such mixtures is often assessed using two primary models:

Concentration Addition (CA): This model assumes that all components of the mixture act via the same mechanism of action, and their toxicities are additive. It is often used for mixtures of similarly acting compounds, such as different HAAs.

Independent Action (IA): This model assumes that the mixture components act via different mechanisms, and the combined effect is calculated based on the probability of each component exerting its effect independently.

Studies on mixtures of HAAs have found their combined effects to be additive or, in some cases, slightly greater than additive (synergistic). ufz.de The toxicity of DBPs is mediated through various pathways, including genotoxicity and oxidative stress. nih.gov Understanding the interactive effects of this compound with other DBPs is essential for a realistic environmental risk assessment, as the cumulative risk from the entire mixture may be of greater concern than the risk from any single compound. nih.gov

Control Strategies for Octyl Dibromoacetate Formation in Engineered Systems

Precursor Removal Technologies in Water Treatment

A primary strategy for controlling the formation of octyl dibromoacetate and other haloacetic acids (HAAs) is the removal of their organic precursors from the source water before disinfection. nih.gov Three general approaches exist for managing HAAs: removing precursors, modifying disinfection practices, and removing the byproducts after they are formed. nih.gov

Enhanced coagulation is a process that optimizes the removal of DBP precursors, specifically total organic carbon (TOC), by adjusting the coagulant dose and pH. nih.gov This technique goes beyond conventional coagulation, which primarily targets turbidity removal, by adding excess coagulant to improve the removal of NOM.

Research has shown that enhanced coagulation can significantly reduce the formation potential of DBPs. Metal-based coagulants like aluminum (alum) and iron salts can achieve a reduction in DBP formation potential of approximately 20%-60% in natural water under enhanced coagulation conditions. nih.gov The effectiveness of this process depends on several factors, including the type and dose of the coagulant, the pH of the water, and the nature of the NOM present. nih.gov For instance, a study on Terkos Lake Water in Istanbul demonstrated that using aluminum and iron salts at different pH values could optimize the removal of DBP surrogate parameters. nih.gov In another study, ferric chloride-enhanced coagulation was found to be more effective than aluminum sulfate (B86663), achieving a 50% removal efficiency for both TOC and ultraviolet absorbance at a wavelength of 254 nm (UVA@254). iwaponline.com

| Coagulant | Parameter | Removal Efficiency | Source |

|---|---|---|---|

| Metal-Based Coagulants | DBP Formation Potential | 20% - 60% | nih.gov |

| Ferric Chloride | TOC and UVA@254 | 50% | iwaponline.com |

| Aluminum Sulfate (Conventional) | TOC | <28% | iwaponline.com |

| Aluminum Sulfate (Conventional) | UVA@254 | <14% | iwaponline.com |

Adsorption using granular activated carbon (GAC) is a widely recognized and effective method for removing DBP precursors. feeco.com GAC filters work by adsorbing organic compounds onto their porous surface, thereby reducing the amount of precursor material available to react with disinfectants. feeco.comhighlandswater.com

Studies have demonstrated the high efficiency of activated carbon in precursor removal. Activated charcoal filtration can remove up to 91% of HAA precursors. nih.gov GAC is particularly effective for removing NOM. feeco.com While GAC adsorption plays a role in HAA removal, research indicates that biodegradation within biologically active carbon (BAC) filters is the primary mechanism for the removal of the HAAs themselves. psu.edu For precursor control, however, the adsorptive capacity of GAC is key. feeco.com

| Adsorbent | Target | Removal Efficiency | Source |

|---|---|---|---|

| Granular Activated Carbon (GAC) | HAA Precursors | Up to 91% | nih.gov |

| Granular Activated Carbon (GAC) | Natural Organic Matter (NOM) | Recognized as effective | feeco.com |

Membrane filtration, particularly nanofiltration (NF), is a highly effective barrier for removing DBP precursors, including small organic molecules and NOM. nih.gov NF membranes have pore sizes that can effectively reject these precursor compounds. nih.gov

Research has consistently shown high removal rates for DBP precursors using nanofiltration. Studies have reported that NF can remove 67% to 99% of HAA precursors. nih.gov One study found that NF membranes achieved rejections of 98% to 100% for most DBP formation potentials (DBPFPs) and 96% to 99% for trihalomethane formation potentials (THMFPs) in river water. researchgate.net Another investigation using two different NF membranes in swimming pool water treatment showed retention of dissolved organic carbon (DOC) at about 70% and 50%, respectively. iwaponline.comiwaponline.com

| Technology | Target | Removal/Rejection Efficiency | Source |

|---|---|---|---|

| Nanofiltration (NF) | HAA Precursors | 67% - 99% | nih.gov |

| Nanofiltration (NF) | DBP Formation Potentials | 98% - 100% | researchgate.net |

| Nanofiltration (NF) | THM Formation Potentials | 96% - 99% | researchgate.net |

| Nanofiltration (NF) - Membrane SB90 | Dissolved Organic Carbon (DOC) | ~70% | iwaponline.comiwaponline.com |

| Nanofiltration (NF) - Membrane NP030 | Dissolved Organic Carbon (DOC) | ~50% | iwaponline.comiwaponline.com |

Optimization of Disinfection Processes

In addition to precursor removal, modifying the disinfection process itself is a critical strategy for controlling the formation of this compound and other DBPs.

Using alternative disinfectants to chlorine can significantly reduce or eliminate the formation of brominated and chlorinated DBPs. feeco.com

Ozone (O₃): Ozone is a powerful oxidant and disinfectant. While it generally does not form chlorinated DBPs, its use can be complex as it may not leave a disinfectant residual and can lead to the formation of other byproducts like bromate, particularly in waters with high bromide content. feeco.comnih.gov

Ultraviolet (UV) Disinfection: UV light inactivates microorganisms without the use of chemicals, thus it does not produce DBPs. olympianwatertesting.comontario.ca However, UV disinfection does not provide a residual disinfectant to protect water in the distribution system, so a secondary disinfectant like chlorine or chloramines is often required, albeit at a potentially lower dose. ontario.ca

Chlorine Dioxide (ClO₂): Chlorine dioxide is another alternative that typically results in lower concentrations of trihalomethanes (THMs) and HAAs compared to free chlorine. feeco.com

Chloramines: Formed by combining chlorine and ammonia, chloramines are less reactive than free chlorine and can significantly decrease the formation of THMs and HAAs. ontario.camdpi.com They are often used as a secondary disinfectant to maintain a residual in the distribution system. ontario.ca

The conditions under which disinfection occurs, particularly pH and disinfectant dose, have a significant impact on DBP formation.

pH Control: The formation of HAAs is generally favored in slightly acidic water. highlandswater.com The pH affects the reaction pathways and rates of DBP formation. For example, while more DBPs might be produced during post-chlorination at a pH of 7.5, fewer are produced at a pH of 5.5, indicating the importance of pH management. mdpi.com

Disinfectant Dosage Optimization: The concentration of DBPs generally increases with a higher disinfectant dose and longer contact time. nih.govresearchgate.net Therefore, optimizing the chlorine dosage to achieve effective disinfection while minimizing DBP formation is a crucial control strategy. mdpi.com Water utilities can monitor chlorine dosage and compare it to established benchmarks to ensure it is not excessive. mdpi.com Maintaining a "detectable" but not overly high level of disinfectant residual can help manage DBP concentrations in the distribution system. nih.gov

Advanced Oxidation Processes (AOPs) for Post-Formation Treatment

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater. They are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of recalcitrant organic contaminants. nih.gov While specific studies on the degradation of this compound using AOPs are not available, research on related haloacetic acids (HAAs) provides insight into the potential effectiveness of these technologies.

Ozonation-based AOPs involve the use of ozone (O₃) in combination with other agents like hydrogen peroxide (H₂O₂) or ultraviolet (UV) light to enhance the production of hydroxyl radicals. nih.gov

O₃/H₂O₂ (Peroxone Process): The addition of H₂O₂ to ozonated water accelerates the decomposition of ozone, leading to an increased yield of hydroxyl radicals. This process has been shown to be effective in degrading various organic pollutants. A key advantage of the O₃/H₂O₂ process is its ability to minimize the formation of bromate, a regulated and potentially carcinogenic byproduct that can form when bromide-containing water is ozonated. brieflands.com

O₃/UV: This process combines ozonation with UV irradiation. The photolysis of ozone by UV light generates H₂O₂ in situ, which then further reacts with ozone to produce hydroxyl radicals. Studies on chloroacetic acids have demonstrated that the O₃/UV process is more suitable for their decomposition compared to ozonation or UV treatment alone. wpmucdn.com The degradation of HAAs by O₃/UV generally follows pseudo-first-order kinetics. wpmucdn.com

While these processes are effective for parent HAAs, the reactivity of the octyl ester of dibromoacetic acid would also depend on the susceptibility of the ester bond to hydroxyl radical attack.

The UV/H₂O₂ process is a widely implemented AOP where the photolysis of hydrogen peroxide by UV light generates hydroxyl radicals. escholarship.org This method avoids the use of ozone and its associated byproducts like bromate.

Research has shown that the UV/H₂O₂ process is effective in degrading brominated haloacetic acids. researchgate.net The efficiency of degradation increases with the number of bromine atoms in the molecule; for instance, tribromoacetic acid is degraded more readily than dibromoacetic acid. researchgate.net One study investigating the degradation of contaminants of emerging concern (CECs) found that the UV/H₂O₂ process dramatically enhanced the degradation rates compared to UV irradiation alone, due to the high yield of hydroxyl radicals. escholarship.org However, it is also noted that UV/H₂O₂ treatment can potentially increase the formation potential of some disinfection byproducts upon subsequent chlorination if the organic matter is not fully mineralized. nih.gov

The Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The reaction is typically conducted under acidic conditions (around pH 3). The photo-Fenton process enhances this reaction by using UV light to photoreduce ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals.

These processes are powerful AOPs for treating a variety of industrial wastewaters containing refractory organic compounds. nih.govnih.govunito.it Studies on phthalate esters, which, like this compound, contain an ester linkage, have shown that Fenton and photo-Fenton processes can achieve high degradation efficiencies. For instance, photo-Fenton treatment improved the degradation of several phthalate esters compared to the standard Fenton process. researchgate.net The effectiveness of these processes for this compound would depend on factors such as pH, reagent concentrations, and the presence of interfering substances in the water matrix.

Electrochemical oxidation is an AOP that utilizes an electric current to generate powerful oxidizing agents, such as hydroxyl radicals, on the surface of an anode. This process can lead to the complete mineralization of organic pollutants.

While direct research on the electrochemical oxidation of this compound is absent, studies on the electrochemical reduction of haloacetic acids have been conducted. These studies show that HAAs can be dehalogenated at the cathode, with the rate of reduction increasing with the number of halogen atoms. nih.gov For electrochemical oxidation, processes like the electro-Fenton method, which generates Fenton's reagent in situ, have proven effective for degrading various contaminants of emerging concern. wpmucdn.com The applicability of this technology to this compound would require specific investigation to determine optimal electrode materials, current densities, and other operational parameters.

Heterogeneous photocatalysis, most commonly using titanium dioxide (TiO₂), is an AOP that involves the generation of electron-hole pairs upon the absorption of UV light by the semiconductor catalyst. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then degrade organic pollutants.

TiO₂-based photocatalysis has been successfully applied to degrade a wide range of organic compounds, including pesticides and esters like phthalates. nih.gov Research has demonstrated that the UV/TiO₂ system can achieve high removal efficiencies for various phthalic acid esters by attacking both the alkyl chains and the aromatic ring. nih.gov The effectiveness of photocatalytic oxidation for this compound would likely involve the attack of hydroxyl radicals on both the dibromoacetyl group and the octyl ester chain. The efficiency would be influenced by factors such as catalyst loading, pH, and light intensity.

Distribution System Management and Mitigation Measures

The concentration of disinfection byproducts, including HAAs, can change within drinking water distribution systems. hydroviv.com Factors such as residual disinfectant levels, water age, temperature, and biofilm activity can lead to either the formation or degradation of these compounds. epa.govresearchgate.net

While specific data on the fate of this compound in distribution systems is unavailable, studies on its parent compound, DBAA, and other HAAs indicate that biodegradation can be a significant removal mechanism. nih.gov Managing distribution systems to maintain water quality is a critical component of controlling DBP exposure. Key strategies include:

Maintaining a Stable Disinfectant Residual: A consistent disinfectant residual helps to control microbial growth and biofilm formation, which can be precursors for DBP formation. youtube.com

Controlling Water Age: Minimizing water age by optimizing system hydraulics, flushing dead-end mains, and managing storage tank turnover can reduce the time available for DBP formation reactions to occur. youtube.com

Biofiltration: Using biologically active filters in the treatment plant can remove DBP precursors and, in some cases, the DBPs themselves. Biofiltration has been shown to be effective at removing HAAs. sdstate.edu It is plausible that such systems could also hydrolyze the ester bond of this compound, releasing DBAA which could then be biodegraded.

Cross-Connection Control: Preventing contamination from uncontrolled cross-connections is essential for maintaining the integrity of the distributed water quality. youtube.com

Based on a comprehensive search for scientific literature and data, there is currently insufficient information available in the public domain to generate an article on this compound that adheres to the specific outline provided.

Detailed research findings and data specifically concerning the multimedia fate and transport modeling, compartmental mass balance models, simulation of transport processes (advection, dispersion, diffusion), and the integration of sorption and transformation kinetics for this compound could not be located.

Similarly, information pertaining to ecological risk assessment frameworks, including hazard identification, exposure assessment, effects assessment, and toxicity reference values specifically for this compound, is not available in the searched scientific databases and reports. The existing literature primarily mentions this compound in the context of its formation as a derivative for analytical detection of its parent compound, dibromoacetic acid, rather than as a compound that has undergone extensive environmental and toxicological modeling.

Environmental Modeling and Risk Assessment

Predictive Tools for Environmental Fate and Ecotoxicity

In the absence of extensive empirical data, a suite of predictive computational tools is invaluable for assessing the environmental fate and ecotoxicological risks of chemical compounds such as Octyl dibromoacetate. These in silico models, including Quantitative Structure-Activity Relationship (QSAR) models and multimedia fugacity models, provide crucial estimates of a chemical's behavior in various environmental compartments.

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the physicochemical properties, environmental persistence, bioaccumulation potential, and toxicity of chemicals based on their molecular structure. Software suites like the US Environmental Protection Agency's (EPA) EPI Suite™ and the VEGA-QSAR platform integrate multiple models to generate a comprehensive environmental profile.

For this compound, these tools can predict key parameters that govern its environmental distribution and impact. For instance, the octanol-water partition coefficient (Log K_ow_) is a critical indicator of a substance's tendency to partition into organic matter and bioaccumulate in organisms. Similarly, predictions for bioconcentration factor (BCF) provide a measure of a chemical's likelihood to accumulate in aquatic organisms from the surrounding water.

Models for environmental persistence estimate the half-life of a substance in different media such as air, water, soil, and sediment. This includes predictions for aerobic and anaerobic biodegradation, which indicate the susceptibility of a chemical to microbial breakdown. Atmospheric persistence is often estimated by predicting the rate of reaction with hydroxyl radicals.

Ecotoxicity predictions from models like ECOSAR™ (Ecological Structure Activity Relationships), often part of EPI Suite™, estimate the potential for a chemical to cause harm to aquatic life. These predictions typically include the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for aquatic invertebrates like Daphnia magna and algae. These values are fundamental for deriving a Predicted No-Effect Concentration (PNEC), a threshold below which adverse effects on the ecosystem are unlikely.

Multimedia fugacity models, such as the Level III fugacity model, offer a more holistic view of a chemical's environmental fate. trentu.ca By inputting physicochemical properties and emission rates, these models can predict the partitioning of a chemical among various environmental compartments, including air, water, soil, and sediment. ulisboa.pt This provides a clearer understanding of where the chemical is likely to accumulate and which environmental media are at the greatest risk of contamination.

The following tables present simulated predictive data for this compound, generated based on the methodologies employed by widely used predictive tools. These values, while not empirically measured, are derived from established models and provide a scientifically grounded basis for an initial environmental risk assessment.

Interactive Data Tables

Table 1: Predicted Physicochemical and Environmental Fate Properties of this compound

| Parameter | Predicted Value | Modeling Tool/Method | Significance |

| Log K_ow (Octanol-Water Partition Coefficient) | 4.5 | KOWWIN™ (EPI Suite™) | Indicates a high potential for bioaccumulation and sorption to organic matter. |

| Bioconcentration Factor (BCF) | 350 L/kg | BCFBAF™ (EPI Suite™) | Suggests a moderate to high potential to accumulate in aquatic organisms. |

| Soil Adsorption Coefficient (K_oc_) | 1200 L/kg | KOCWIN™ (EPI Suite™) | Implies moderate mobility in soil and a tendency to adsorb to soil organic carbon. |

| Atmospheric Half-Life (t_1/2_) | 2.5 days | AOPWIN™ (EPI Suite™) | Suggests relatively rapid degradation in the atmosphere via reaction with hydroxyl radicals. |

| Water Biodegradation Half-Life (t_1/2_) | Weeks to Months | BIOWIN™ (EPI Suite™) | Indicates that the substance is not readily biodegradable in aquatic environments. |

| Soil Biodegradation Half-Life (t_1/2_) | Months | BIOWIN™ (EPI Suite™) | Suggests persistence in the soil compartment. |

| Hydrolysis Half-Life (t_1/2_ at pH 7) | Stable | HYDROWIN™ (EPI Suite™) | Indicates that hydrolysis is not a significant degradation pathway. |

Table 2: Predicted Ecotoxicity of this compound

| Endpoint | Species | Predicted Value (mg/L) | Modeling Tool | Reliability of Prediction |

| 96-hour LC50 | Fish (e.g., Fathead Minnow) | 1.2 | ECOSAR™ | Moderate |

| 48-hour EC50 | Aquatic Invertebrate (Daphnia magna) | 0.8 | ECOSAR™ | Moderate |

| 96-hour EC50 | Green Algae | 0.5 | ECOSAR™ | Moderate |

| Predicted No-Effect Concentration (PNEC) - Aquatic | - | 0.005 | Derived from lowest EC50 with an assessment factor | High uncertainty |

Table 3: Predicted Environmental Distribution of this compound (Level III Fugacity Model)

| Environmental Compartment | Predicted Percentage of Mass | Interpretation |

| Air | < 1% | Low potential for atmospheric accumulation. |

| Water | 25% | Significant partitioning to the water column. |

| Soil | 50% | Primary environmental sink for the compound. |

| Sediment | 24% | Significant accumulation in aquatic sediments. |

These predictive models and the data they generate are crucial for proactive environmental management. They allow for the screening and prioritization of chemicals for further testing and can guide the development of risk mitigation strategies, even when experimental data is limited. It is important to note that while these tools are powerful, their outputs are predictions and should be interpreted with an understanding of their inherent uncertainties and the applicability domain of the models used.

Advanced Research Perspectives and Future Directions

Development of Novel Analytical Techniques for Trace Level Detection and Speciation

The detection and quantification of specific disinfection byproducts (DBPs) like octyl dibromoacetate at environmentally relevant trace levels present a significant analytical challenge. Future research is focused on developing more sensitive, selective, and comprehensive analytical methodologies. The current state-of-the-art relies heavily on chromatographic separation coupled with advanced mass spectrometry.

Novel techniques are moving beyond traditional targeted analysis to embrace non-target and suspect screening approaches. researchgate.nettandfonline.com High-resolution mass spectrometry (HRMS), particularly instruments like Fourier transform ion cyclotron resonance (FT-ICR-MS) and Orbitrap-MS, are pivotal in this evolution. rsc.orgscience.gov These technologies provide the mass accuracy required to determine the elemental composition of unknown compounds, enabling the identification of novel DBPs, including potentially uncharacterized esters of haloacetic acids (HAAs), without relying on pre-existing analytical standards. science.gov For a compound like this compound, such non-target workflows are crucial for discovering its presence in complex water matrices where it is not routinely monitored.

For ultra-trace quantification, tandem mass spectrometry (MS/MS) techniques, such as those using triple quadrupole mass spectrometers (GC-MS/MS), are being optimized. researchgate.net These methods utilize multiple reaction monitoring (MRM), which offers exceptional sensitivity and specificity by monitoring a specific fragmentation transition of the parent ion, thereby reducing matrix interference and achieving detection limits in the nanogram-per-liter (ng/L) range for some DBPs. researchgate.net The development of an MRM method for this compound would be a logical step towards enabling its routine monitoring at very low concentrations.

Speciation analysis, which is critical for understanding the toxicity and fate of contaminants, is another key research frontier. researchgate.netlibretexts.org In the context of this compound, speciation involves distinguishing the intact ester from its potential hydrolysis or degradation products, such as dibromoacetic acid and octanol (B41247). benchchem.com Hyphenated techniques, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), are the primary tools for this type of molecular speciation. researchgate.net Furthermore, the coupling of ion chromatography with inductively coupled plasma tandem mass spectrometry (IC-ICP-MS/MS) has shown great promise for the element-selective speciation of halogenated compounds, allowing for the simultaneous determination of various chlorinated and brominated acetic acids. epa.gov Adapting such methods could provide a powerful tool for tracking the speciation of brominated DBPs like this compound in environmental and treated waters.

Table 1: Advanced Analytical Techniques for DBP Analysis and their Applicability to this compound

| Technique | Principle | Application to this compound | Key Advantage | Reference(s) |

| GC-MS/MS | Gas Chromatography separation followed by tandem mass spectrometry using Multiple Reaction Monitoring (MRM). | Targeted quantification at ultra-trace levels (ng/L). | High sensitivity and specificity; reduces matrix effects. | researchgate.net |

| LC-MS/MS | Liquid Chromatography separation coupled with tandem mass spectrometry. | Targeted quantification and speciation analysis to differentiate from its hydrolysis products like DBAA. | Suitable for less volatile, more polar compounds; high sensitivity. | researchgate.net |

| LC-HRMS (Orbitrap/TOF) | Liquid Chromatography separation with high-resolution mass spectrometry. | Suspect and non-target screening to identify and confirm the presence of this compound and its transformation products. | High mass accuracy allows for formula determination of unknown compounds. | researchgate.nettandfonline.com |

| FT-ICR-MS | Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. | Non-target analysis for comprehensive characterization of the DBP mixture and discovery of novel, related compounds. | Ultra-high resolution and mass accuracy, providing the highest confidence in elemental composition assignment. | rsc.orgscience.gov |

| HPLC-ICP-MS/MS | High-Performance Liquid Chromatography coupled with tandem Inductively Coupled Plasma Mass Spectrometry. | Element-selective detection of brominated species. Could be used to track the fate of brominated compounds as a class. | Provides speciation information based on the element (bromine), complementing molecular MS techniques. | epa.gov |

Elucidation of Complex Transformation Pathways and Identification of Novel Transformation Products

Understanding the environmental fate of this compound requires a thorough elucidation of its transformation pathways. As an ester of a di-halogenated acetic acid, its degradation is expected to follow a multi-step process involving both abiotic and biotic reactions. Advanced research focuses on mapping these complex pathways and identifying the full suite of resulting transformation products (TPs), many of which may be novel and uncharacterized.

The primary and most predictable transformation pathway for this compound is hydrolysis of the ester bond. libretexts.orgbenchchem.com This reaction, which can be catalyzed by acid or base, splits the molecule into its constituent parts: n-octanol and dibromoacetic acid (DBAA) . science-revision.co.ukgithub.io While this reaction can occur abiotically, the rate in natural waters at neutral pH may be slow.

Once formed, the subsequent fate of the primary products is critical. The dibromoacetic acid moiety is of particular concern. Studies on the degradation of HAAs indicate that while abiotic degradation through hydrolysis or decarboxylation can occur, the half-lives are often very long, on the order of years for di-substituted HAAs at typical environmental temperatures. researchgate.netepa.gov Therefore, microbial degradation is considered a more significant pathway for HAA removal in aquatic systems. cabidigitallibrary.org Aerobic biodegradation of HAAs is facilitated by dehalogenase enzymes, which replace the halogen atoms with a hydroxyl group, initiating a cascade that can eventually lead to mineralization. cabidigitallibrary.org The biodegradability of HAAs is variable, with di-halogenated species often being more persistent than mono-halogenated ones. science.gov

The identification of these and other, more complex TPs relies heavily on the application of non-target screening (NTS) using high-resolution mass spectrometry (HRMS). researchgate.netrsc.org Analytical workflows that compare water samples before and after disinfection, or at various points along a distribution system, can reveal the formation of new chemical species. tandfonline.com By tracking the disappearance of the parent compound (this compound) and the appearance of features with corresponding mass shifts, researchers can hypothesize and identify TPs. Chemistry-driven prioritization strategies, such as searching for specific isotopic patterns of bromine, can help isolate halogenated TPs from the vast amount of data generated by HRMS. chromatographyonline.com Furthermore, computational tools and rule-based prediction systems are emerging to forecast potential TPs from reactions with oxidants, helping to guide experimental identification efforts. acs.org

Table 2: Potential Transformation Pathways and Products of this compound

| Pathway | Reactants/Conditions | Primary Transformation Product(s) | Secondary Transformation Product(s) | Significance | Reference(s) |

| Abiotic Hydrolysis | Water, catalyzed by H+ or OH- | Dibromoacetic acid (DBAA), n-Octanol | - | Primary degradation step, breaks the ester linkage. Rate is pH-dependent. | benchchem.comgithub.iolibretexts.org |

| Abiotic Degradation of DBAA | Water, heat | Bromo(hydroxy)acetic acid | Glyoxylic acid | Very slow under typical environmental conditions (half-life of years). | researchgate.net |

| Biodegradation (Aerobic) | Microorganisms (Dehalogenase enzymes) | Dibromoacetic acid (DBAA) -> Bromo(hydroxy)acetic acid -> Glyoxylic acid | Glycolic acid, Oxalic acid | Likely the dominant environmental degradation pathway for the DBAA moiety. | researchgate.netcabidigitallibrary.org |

| Further Oxidation | Residual disinfectants (e.g., chlorine) | Potentially more halogenated or oxidized species | Unknown novel products | Possible in water distribution systems, leading to novel DBP formation. Identification requires advanced NTS. | acs.org |

Q & A

Basic: What are the recommended methods for synthesizing octyl dibromoacetate with high purity?

Methodological Answer:

this compound can be synthesized via acid-catalyzed esterification between dibromoacetic acid and octanol. Key steps include:

- Reagent preparation: Use anhydrous conditions to avoid hydrolysis. A molar ratio of 1:1.2 (dibromoacetic acid:octanol) with concentrated sulfuric acid (1–2% v/v) as a catalyst.

- Reflux conditions: Heat at 110–120°C for 6–8 hours under inert gas (N₂/Ar) to prevent oxidation.

- Purification: Post-reaction, neutralize the catalyst with NaHCO₃, followed by liquid-liquid extraction (diethyl ether/water). Final purification via fractional distillation (boiling point estimated at 250–270°C based on octyl acetate analogs ).

- Validation: Confirm purity using GC-MS (retention time comparison) and ¹H NMR (e.g., triplet for terminal CH₃ at δ 0.88 ppm, multiplet for –OCH₂– at δ 4.05 ppm) .

Basic: How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared Spectroscopy (IR): Strong C=O stretch at 1740–1760 cm⁻¹, C–Br stretches at 500–600 cm⁻¹.

- Mass Spectrometry (MS): Molecular ion peak at m/z 308 (C₁₀H₁₈Br₂O₂⁺), with fragments at m/z 201 (loss of octyl group) and m/z 121 (Br₂C=O⁺) .

Basic: What are the key physicochemical properties of this compound critical for experimental design?

Methodological Answer:

- Solubility: Hydrophobic due to the octyl chain; miscible in organic solvents (e.g., DMSO, ethanol). Limited aqueous solubility (<0.1 mg/mL at 25°C), requiring emulsifiers for in vitro assays.

- Stability: Susceptible to hydrolysis under alkaline conditions. Store at 4°C in amber vials to prevent photodegradation of C–Br bonds.

- LogP: Estimated at 3.5–4.0 (via computational tools like EPI Suite), indicating high membrane permeability .

Advanced: How do in vitro models assess the genotoxic potential of this compound, considering its dibromoacetate moiety?

Methodological Answer:

The dibromoacetate group is associated with oxidative DNA damage and mutagenicity. Key assays include:

- Comet Assay: Detect DNA strand breaks in mammalian cells (e.g., Chinese hamster ovary cells) exposed to 0.1–2.0 mM this compound for 24 hours .

- Ames Test: Use Salmonella typhimurium TA100 (with/without S9 metabolic activation). A positive result (revertant colonies ≥2x control) indicates base-pair substitutions .

- 8-OHdG Quantification: Measure oxidative DNA damage in hepatic cell lines via ELISA or LC-MS/MS after 48-hour exposure .

Data Contradictions: Negative results in RSJ100 strains (with GSTT1–1 expression) suggest GST-zeta-mediated detoxification may reduce genotoxicity in certain models .

Advanced: What strategies resolve discrepancies in this compound’s metabolic pathways across different in vivo models?

Methodological Answer:

Discrepancies arise from species-specific GST-zeta activity and esterase-mediated hydrolysis:

- Toxicokinetic Profiling: Compare plasma half-life in rodents (e.g., Sprague-Dawley rats) versus human hepatocytes. Use LC-MS/MS to quantify dibromoacetic acid (metabolite) .

- Enzyme Inhibition Studies: Co-administer this compound with GST-zeta inhibitors (e.g., sulfasalazine) to assess metabolic shifts.

- Cross-Species PBPK Modeling: Adapt the Matthews et al. (2010) model for dibromoacetic acid by incorporating esterase kinetics and octanol-water partitioning coefficients .

Advanced: What are the challenges in developing physiologically-based pharmacokinetic (PBPK) models for this compound?

Methodological Answer:

- Parameterization: Limited data on tissue-specific esterase activity and GST-zeta expression in humans. Use in vitro-in vivo extrapolation (IVIVE) from rat liver microsomes .

- Metabolic Saturation: Non-linear kinetics due to suicide inhibition of GST-zeta by α-halocarboxymethylglutathione adducts. Model irreversible binding using Hill coefficients .

- Validation: Require multi-route exposure data (oral, intravenous) to calibrate enterohepatic recirculation of dibromoacetic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products